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This guide provides a detailed comparison of the sensory properties of Isomaltitol (also known

as Isomalt) against other common bulk sweeteners. The information is intended for

researchers, scientists, and drug development professionals, with a focus on objective data

and experimental methodologies.

Introduction to Isomaltitol
Isomaltitol is a sugar alcohol (polyol) used as a sugar substitute. It is a mixture of two

disaccharide alcohols: 6-O-α-D-glucopyranosyl-D-sorbitol (GPS) and 1-O-α-D-glucopyranosyl-

D-mannitol (GPM).[1] Isomalt is unique as it is the only sugar alcohol derived from sucrose.[1]

[2] It is valued for its sugar-like physical properties, low hygroscopicity, and good thermal

stability, making it suitable for a wide range of applications, including hard candies, baked

goods, and chocolates.[2][3]

Comparative Sensory Data
The sensory profile of a sweetener is a critical factor in its application. The following tables

summarize the key sensory attributes of Isomaltitol in comparison to other widely used bulk

sweeteners.

Table 1: Relative Sweetness and Caloric Value
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Sweetener
Relative Sweetness
(Sucrose = 1.0)

Caloric Value (kcal/g)

Isomaltitol 0.45 - 0.65 2.0

Xylitol 1.0 2.4

Erythritol 0.6 - 0.7 0.2

Maltitol 0.75 - 0.9 2.1

Sorbitol 0.5 - 0.6 2.6

Lactitol 0.3 - 0.4 2.0

Mannitol 0.5 - 0.7 1.6

Sucrose 1.0 4.0

Table 2: Cooling Effect and Heat of Solution

The cooling effect of polyols is a physical phenomenon caused by the absorption of energy

from the mouth as the sweetener dissolves in saliva (negative heat of solution). A higher

negative heat of solution generally corresponds to a more intense cooling sensation.

Sweetener Heat of Solution (J/g) Perceived Cooling Effect

Isomaltitol -39 Minimal / None

Xylitol -153 High / Intense

Erythritol -182 Moderate to High

Maltitol -23 Low / Similar to sucrose

Sorbitol -111 Moderate

Lactitol -53 Slightly stronger than sucrose

Mannitol -121 Moderate

Sucrose -18 Very Low
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Table 3: Qualitative Sensory Profile

Sweetener Taste Profile Aftertaste Mouthfeel

Isomaltitol
Clean, sugar-like

sweetness.

None / Devoid of

aftertaste.

Provides bulk and

texture similar to

sugar.

Xylitol
Clean, sweet taste

similar to sucrose.
Minimal.

Pronounced cooling

sensation.

Erythritol Clean, sweet taste. Minimal.
Noticeable cooling

effect.

Maltitol

Very similar sensory

characteristics to

sucrose.

Minimal.
Provides good bulk

and texture.

Sorbitol Sweet taste.

Can have a slight

aftertaste for some

individuals.

Smooth, with a

cooling effect.

Lactitol Mildly sweet. Minimal. Provides bulk.

Mannitol

Sweet, but can have

woody, papery, or

metallic notes.

Astringent afterfeel.
Can be dusty or

chalky.

Experimental Protocols for Sensory Evaluation
Objective sensory evaluation relies on structured methodologies and trained panelists to

produce reliable and reproducible data.

Panelist Selection and Training
Selection: Panelists are typically screened for their sensory acuity, ability to discriminate

between different tastes, and their consistency in evaluations.

Training: Selected individuals undergo training to familiarize them with the specific sensory

attributes to be evaluated (e.g., sweetness intensity, bitterness, cooling effect, aftertaste) and
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the rating scales used. Reference standards are provided to anchor the panelists' judgments.

Sensory Evaluation Methods
Several standardized methods are employed to quantify the sensory properties of sweeteners.

Quantitative Descriptive Analysis (QDA®): This is a comprehensive method where a trained

panel develops a specific vocabulary to describe the sensory attributes of a product.

Panelists then rate the intensity of each attribute on a numerical scale. This method is useful

for creating a complete sensory profile.

Paired Comparison Test: This is a difference test where panelists are presented with two

samples and asked to identify which one has a greater intensity of a specific attribute, such

as sweetness.

Triangle Test: A discrimination test where panelists receive three samples, two of which are

identical and one is different. They are asked to identify the odd sample out. This is used to

determine if a perceptible difference exists between two products.

Magnitude Estimation: Panelists assign numerical values to the intensity of a stimulus

relative to a standard stimulus. For example, if a reference sucrose solution is assigned a

sweetness intensity of 10, a test sample that is perceived as twice as sweet would be rated

as 20.

Time-Intensity (TI) Analysis: This method measures the intensity of a specific attribute over

time, from initial perception to the disappearance of the sensation. It is particularly useful for

evaluating the onset of sweetness and the duration of any aftertaste.

Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a comparative sensory evaluation study.
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Caption: A typical workflow for sensory evaluation studies.
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Signaling Pathways and Mechanisms of Perception
Sweet Taste Perception
The perception of sweetness is a complex biological process initiated by the binding of sweet

molecules to specific receptors on the taste buds.

Receptor Binding: Sweeteners bind to the T1R2/T1R3 G-protein coupled receptor (GPCR)

located on the surface of Type II taste receptor cells.

G-Protein Activation: This binding activates an intracellular G-protein called gustducin.

Second Messenger Cascade: Gustducin, in turn, activates the enzyme phospholipase C-

beta2 (PLCβ2). PLCβ2 generates inositol triphosphate (IP3), a second messenger.

Calcium Release: IP3 binds to receptors on the endoplasmic reticulum, triggering the release

of stored calcium ions (Ca²⁺) into the cell's cytoplasm.

Channel Activation & Depolarization: The increase in intracellular Ca²⁺ activates the TRPM5

ion channel, allowing an influx of sodium ions (Na⁺) into the cell. This influx causes the cell

membrane to depolarize.

Neurotransmitter Release: The depolarization leads to the release of ATP, which acts as a

neurotransmitter, sending a signal to adjacent nerve fibers.

Signal to Brain: The nerve signal is transmitted to the brain, where it is interpreted as a sweet

taste.

It is worth noting that some caloric sugars may also utilize an alternative pathway involving

glucose transporters (like SGLT1) and KATP channels.
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Caption: The canonical signaling pathway for sweet taste perception.
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Mechanism of the Cooling Effect
The cooling sensation produced by many polyols is not a taste but a physical-chemical effect

related to their heat of solution.

Polyol Crystals in Mouth
(e.g., Xylitol, Erythritol)

Dissolution in Saliva

Endothermic Process
(Negative Heat of Solution)

is an

Heat (Energy) is Absorbed
from the Surrounding Tissues

Local Temperature Drop
in the Mouth

Perception of Cooling Sensation
by Thermoreceptors

Click to download full resolution via product page

Caption: The physical mechanism behind the cooling effect of polyols.
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Conclusion
Isomaltitol presents a sensory profile that is remarkably similar to sucrose in terms of its clean

taste, lack of aftertaste, and minimal cooling effect. Its relative sweetness is approximately half

that of sucrose. This makes it an excellent bulk sweetener for applications where a sugar-like

texture and neutral taste are desired without a pronounced cooling sensation. In contrast,

sweeteners like xylitol and erythritol offer a significant cooling effect, which can be desirable in

products like mints and chewing gum but may be undesirable in others, such as baked goods.

Maltitol also closely mimics the sensory properties of sucrose but has a slightly higher relative

sweetness than Isomaltitol. The choice of a bulk sweetener will ultimately depend on the

specific sensory attributes desired in the final product, including the target sweetness level, the

desirability of a cooling effect, and the required mouthfeel.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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